molecular formula C13H19BN2O3 B2803085 3-Ureidophenylboronic acid pincol ester CAS No. 1201657-84-2

3-Ureidophenylboronic acid pincol ester

Cat. No. B2803085
CAS RN: 1201657-84-2
M. Wt: 262.12
InChI Key: UJZINFWQGAGUNY-UHFFFAOYSA-N
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Description

3-Ureidophenylboronic acid pincol ester is a type of boronic ester, which are highly valuable building blocks in organic synthesis . It is related to phenylboronic acid pinacol ester, also known as boronate ester, which is generally used in metal-catalyzed C-C bond formation reactions like Suzuki–Miyaura reaction .


Synthesis Analysis

The synthesis of boronic esters like this compound often involves catalytic protodeboronation . This process utilizes a radical approach and is paired with a Matteson–CH2–homologation . This protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation .


Molecular Structure Analysis

The molecular structure of this compound is similar to that of other boronic esters. For example, 3-Iodophenylboronic acid pinacol ester has a molecular formula of C12H16BIO2, an average mass of 329.970 Da, and a monoisotopic mass of 330.028809 Da .


Chemical Reactions Analysis

Boronic esters like this compound are involved in various chemical reactions. For instance, they can undergo catalytic protodeboronation, a process that is not well developed but has been reported in the literature . They can also participate in Suzuki–Miyaura coupling .

Scientific Research Applications

Organic Synthesis and Catalysis

Arylboronic esters, closely related to "3-Ureidophenylboronic acid pinacol ester," have been extensively used as versatile reagents in organic synthesis, notably in Suzuki-Miyaura cross-coupling reactions. These reactions are pivotal in constructing carbon-carbon bonds, crucial for developing pharmaceuticals, agrochemicals, and organic materials. A novel aspect discovered is their ability to exhibit long-lived room-temperature phosphorescence, which could have implications for developing new materials (Shoji et al., 2017).

Material Science and Polymer Chemistry

Arylboronic esters' phosphorescent properties at room temperature, without heavy atoms, offer a new avenue for designing organic phosphorescent materials. This finding challenges the conventional understanding and opens up new possibilities for creating organic light-emitting diodes (OLEDs) and sensors without the need for metal-based phosphors, potentially leading to cheaper and more environmentally friendly alternatives (Shoji et al., 2017).

Analytical Chemistry

In analytical chemistry, boronic acid esters are employed for the highly selective determination of diols, such as catechol. A method based on 3-aminophenylboronic acid functionalized carbon nanotubes demonstrates high selectivity for catechol over other dihydroxybenzene isomers. This approach is applicable in environmental monitoring and quality control in pharmaceutical manufacturing, showcasing the potential of boronic esters in analytical applications (Liu et al., 2014).

Mechanism of Action

Target of Action

3-Ureidophenylboronic acid pinacol ester is a type of boronic ester, which are highly valuable building blocks in organic synthesis Boronic esters are generally used in metal-catalyzed carbon-carbon bond formation reactions like the suzuki–miyaura reaction .

Mode of Action

Boronic esters, including phenylboronic acid pinacol esters, are known to undergo protodeboronation, a process that involves the removal of the boronate group . This reaction can be catalyzed under certain conditions, leading to various transformations .

Biochemical Pathways

It’s known that boronic esters can participate in suzuki–miyaura coupling, a type of carbon-carbon bond-forming reaction . This reaction is widely applied in organic synthesis, suggesting that the compound could influence pathways involving carbon-carbon bond formation.

Pharmacokinetics

It’s important to note that boronic esters, including phenylboronic acid pinacol esters, are susceptible to hydrolysis, particularly at physiological ph . This suggests that the compound’s bioavailability could be influenced by its stability in aqueous environments.

Result of Action

The compound’s potential involvement in carbon-carbon bond-forming reactions suggests that it could influence the synthesis of various organic compounds .

Action Environment

The action of 3-Ureidophenylboronic acid pinacol ester can be influenced by environmental factors. For instance, the rate of hydrolysis of phenylboronic pinacol esters, which this compound is a type of, is known to be considerably accelerated at physiological pH . This suggests that the compound’s action, efficacy, and stability could be significantly affected by the pH of its environment.

Future Directions

The future directions for 3-Ureidophenylboronic acid pincol ester and similar compounds involve further development of their synthesis and application in organic synthesis . There is also potential for their use in new areas such as the synthesis of biologically active compounds .

properties

IUPAC Name

[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BN2O3/c1-12(2)13(3,4)19-14(18-12)9-6-5-7-10(8-9)16-11(15)17/h5-8H,1-4H3,(H3,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJZINFWQGAGUNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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